molecular formula C9H14OSi B075037 Trimethyl(phenoxy)silane CAS No. 1529-17-5

Trimethyl(phenoxy)silane

Cat. No.: B075037
CAS No.: 1529-17-5
M. Wt: 166.29 g/mol
InChI Key: OJAJJFGMKAZGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(phenoxy)silane is an organosilicon compound with the molecular formula C9H14OSi. It is a colorless to light yellow liquid with a distinct odor. This compound is widely used in organic synthesis, particularly as a reagent for introducing silicon-containing groups into organic molecules. It is also known for its applications in the production of polymers and as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(phenoxy)silane is typically synthesized through the reaction of trimethylchlorosilane with phenol. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{OSi(CH}_3\text{)}_3 + \text{HCl} ] This reaction is usually carried out at room temperature, and the by-product is hydrogen chloride[2][2].

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity this compound[2][2].

Chemical Reactions Analysis

Types of Reactions: Trimethyl(phenoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Phenol and Chloroform: Produced from substitution reactions with hydrochloric acid.

    Peroxides: Formed from oxidation reactions with oxygen.

    Alcohols and Epoxides: Produced from Friedel-Crafts reactions.

Scientific Research Applications

Trimethyl(phenoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl(phenoxy)silane involves its ability to introduce silicon-containing groups into organic molecules. This is achieved through its reactivity with various functional groups, such as hydroxyl and carboxyl groups. The silicon-containing groups enhance the stability and reactivity of the resulting compounds, making them useful in various applications. The molecular targets and pathways involved include the modification of biomolecules and the synthesis of silicon-based compounds .

Comparison with Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

    Phenyltrimethylsilane: Similar to trimethyl(phenoxy)silane but with a phenyl group instead of a phenoxy group.

Uniqueness: this compound is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific applications, such as the synthesis of silicon-based polymers and as a catalyst in Friedel-Crafts reactions .

Properties

IUPAC Name

trimethyl(phenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAJJFGMKAZGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061758
Record name Trimethylphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529-17-5
Record name Trimethylphenoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1529-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylphenoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylphenoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLPHENOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E4MFC32D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3.8 g (0.025 g mole) of methyl phenyl carbonate, 3.83 g (0.025 g mole) of trimethylbromosilane, and 0.09 g of tetra-n-butyl phosphonium bromide in 15 ml of sulfolane was heated at 120° C. in a reaction flask equipped with a reflux condenser. After 16 hours of heating, the reflux condenser was replaced by a distillation head and 2.7 g (65 percent yield) of phenoxytrimethylsilane was distilled at reduced pressure from the reaction mixture at a head temperature of 71° C.-72° C./18 mm Hg.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(phenoxy)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(phenoxy)silane
Reactant of Route 3
Reactant of Route 3
Trimethyl(phenoxy)silane
Reactant of Route 4
Reactant of Route 4
Trimethyl(phenoxy)silane
Reactant of Route 5
Reactant of Route 5
Trimethyl(phenoxy)silane
Reactant of Route 6
Reactant of Route 6
Trimethyl(phenoxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.